molecular formula C8H10N2O4S B7976925 2-((3-(Thiophen-2-ylmethyl)ureido)oxy)acetic acid

2-((3-(Thiophen-2-ylmethyl)ureido)oxy)acetic acid

Cat. No.: B7976925
M. Wt: 230.24 g/mol
InChI Key: JBYDPLHSCSYPME-UHFFFAOYSA-N
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Description

2-((3-(Thiophen-2-ylmethyl)ureido)oxy)acetic acid is a complex organic compound that features a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Thiophen-2-ylmethyl)ureido)oxy)acetic acid typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the carbamoylamino and oxyacetic acid functionalities. One common method involves the use of thiophene-2-carboxylic acid as a starting material, which is then subjected to a series of reactions including amidation and esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Thiophen-2-ylmethyl)ureido)oxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce the corresponding alcohols .

Mechanism of Action

The mechanism of action of 2-((3-(Thiophen-2-ylmethyl)ureido)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. Additionally, the carbamoylamino and oxyacetic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of 2-((3-(Thiophen-2-ylmethyl)ureido)oxy)acetic acid.

    Thiophene sulfoxides: Oxidized derivatives of thiophene with similar structural features.

    Thiophene-2-ylmethylamine: A related compound with a similar thiophene ring structure.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring enhances its stability and potential for electronic applications, while the carbamoylamino and oxyacetic acid groups provide versatility in chemical synthesis and biological interactions .

Properties

IUPAC Name

2-(thiophen-2-ylmethylcarbamoylamino)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c11-7(12)5-14-10-8(13)9-4-6-2-1-3-15-6/h1-3H,4-5H2,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYDPLHSCSYPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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